molecular formula C15H21ClN2O2 B15125532 D-Tryptophan1,1-DimethylethylEsterHydrochloride

D-Tryptophan1,1-DimethylethylEsterHydrochloride

Cat. No.: B15125532
M. Wt: 296.79 g/mol
InChI Key: MEBSYCWJZVVILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: D-Tryptophan1,1-DimethylethylEsterHydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H

InChI Key

MEBSYCWJZVVILK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.